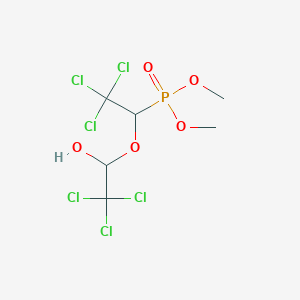
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is a chemical compound characterized by its unique structure, which includes multiple trichloromethyl groups and a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate typically involves the reaction of trichloromethyl-containing precursors with phosphonate reagents under controlled conditions. One common method involves the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride in the presence of a base, such as pyridine, to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloro-1-phenylethanone
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 2,2,2-Trichloro-1-ethoxyethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is unique due to its combination of trichloromethyl and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
69298-90-4 |
|---|---|
Fórmula molecular |
C6H9Cl6O5P |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(2,2,2-trichloro-1-dimethoxyphosphorylethoxy)ethanol |
InChI |
InChI=1S/C6H9Cl6O5P/c1-15-18(14,16-2)4(6(10,11)12)17-3(13)5(7,8)9/h3-4,13H,1-2H3 |
Clave InChI |
HZGOLOSDLOADOX-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
SMILES canónico |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
Sinónimos |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate trichlorfon chloral hemiacetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















